Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its two thiazole rings, which are substituted with various functional groups, making it a unique and versatile molecule.
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
methyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O3S2/c1-7(2)6-10-12(14(20)21-5)17-15(23-10)18-13(19)11-8(3)22-9(4)16-11/h7H,6H2,1-5H3,(H,17,18,19) |
InChI Key |
JZKGMYJYWHBMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Subsequent steps involve the introduction of the 2,5-dimethyl and 2-methylpropyl substituents on the thiazole rings. These steps may include alkylation reactions using appropriate alkyl halides and base catalysts. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Uniqueness
Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its dual thiazole rings and specific substituents, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring structure, which is significant for its biological activity. Below are the key properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3S2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C |
Antimicrobial Properties
Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of thiazole possess potent antifungal activity against pathogens like Candida albicans and Aspergillus niger .
The mechanism of action involves the inhibition of specific enzymes that are crucial for the survival and replication of microorganisms. The thiazole ring allows for effective binding to active sites on these enzymes, disrupting their function. This interaction can lead to cell death or growth inhibition in susceptible organisms .
Case Studies
- Antifungal Activity Against Fusarium oxysporum : In vitro tests showed that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 6 µg/mL against F. oxysporum, indicating strong antifungal potential .
- Bacterial Inhibition : A study reported that compounds similar to this thiazole derivative showed MIC values ranging from 12.5 to 25 µg/mL against E. coli and K. pneumoniae, suggesting its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Other Thiazole Derivatives
To contextualize the activity of this compound, a comparison with other known thiazole derivatives is presented below:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 6 | Antifungal |
| Thiazole derivative A | 12.5 | Antibacterial |
| Thiazole derivative B | 25 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
